molecular formula C15H12F2O2 B2895262 3,3-bis(4-fluorophenyl)propanoic Acid CAS No. 342-75-6

3,3-bis(4-fluorophenyl)propanoic Acid

Cat. No.: B2895262
CAS No.: 342-75-6
M. Wt: 262.256
InChI Key: KIAWGXRQLBWNEE-UHFFFAOYSA-N
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Description

3,3-bis(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C15H12F2O2 It is characterized by the presence of two fluorophenyl groups attached to a propanoic acid backbone

Mechanism of Action

Target of Action

It’s structurally similar compound, 3-(4-fluorophenyl)propanoic acid, has been found to possess a potent triple-acting pparα, -γ, and -δ agonist profile . These peroxisome proliferator-activated receptors (PPARs) play essential roles in the regulation of cellular differentiation, development, and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(4-fluorophenyl)propanoic acid typically involves the reaction of 4-fluorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to hydrolysis and decarboxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. Common reagents include hexane, dimethyl malonate, sodium chloride, and diethyl ether .

Chemical Reactions Analysis

Types of Reactions

3,3-bis(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,3-bis(4-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-bis(4-fluorophenyl)propanoic acid is unique due to the presence of two fluorophenyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

3,3-bis(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAWGXRQLBWNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Saponification of Intermediate 80A as described in the preparation of Intermediate 1B gave the title acid as white needles: mp 106-107° C. (benzene-hexane). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.05 (2H, d, J=8.1 Hz, CH2), 4.51 (1H, t, J=8.1 Hz, CH), 7.0 (4H, m, aromatics), 7.18 (4H, m, aromatics). Anal. Calcd for C15H12F2O2: C, 68.69; H, 4.61. Found: C, 68.71; H, 4.63.
Name
Intermediate 80A
Quantity
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reactant
Reaction Step One
[Compound]
Name
Intermediate 1B
Quantity
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Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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